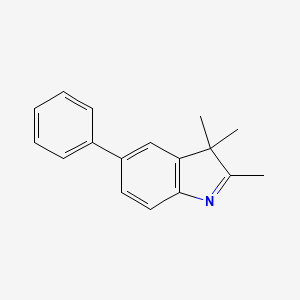

2,3,3-Trimethyl-5-phenyl-3H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trimethyl-5-phenylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-12-17(2,3)15-11-14(9-10-16(15)18-12)13-7-5-4-6-8-13/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEVOVIBTGMVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2,3,3-Trimethyl-5-phenyl-3H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2,3,3-Trimethyl-5-phenyl-3H-indole. This document details plausible synthetic routes, experimental protocols, and expected analytical data, offering a foundational resource for researchers engaged in the exploration of indole derivatives for potential therapeutic applications.

Introduction

Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The 3H-indole (indolenine) scaffold, in particular, serves as a versatile intermediate in the synthesis of more complex molecular architectures. This guide focuses on the synthesis and characterization of a specific phenyl-substituted indolenine, this compound, outlining key methodologies for its preparation and analytical validation. While this specific compound is not extensively documented in current literature, this guide constructs a robust framework for its synthesis and characterization based on established chemical principles and data from closely related analogues.

Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound: the classical Fischer Indole Synthesis and a more modern approach involving a Suzuki-Miyaura cross-coupling reaction.

Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and widely used method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2][3] For the target molecule, this would involve the reaction of (4-biphenylyl)hydrazine with 3-methyl-2-butanone.

Suzuki-Miyaura Cross-Coupling

A contemporary alternative involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach would utilize a halogenated 3H-indole precursor, specifically 5-bromo-2,3,3-trimethyl-3H-indole, which is then coupled with phenylboronic acid. This method offers the advantage of modularity, allowing for the introduction of various aryl or heteroaryl groups at the 5-position.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound.

Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole (Intermediate for Suzuki Coupling)

This procedure is adapted from the synthesis of similar substituted indoles.[4]

Procedure:

-

To a solution of 4-bromophenylhydrazine hydrochloride (10 mmol) in glacial acetic acid (50 mL), add 3-methyl-2-butanone (12 mmol).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-bromo-2,3,3-trimethyl-3H-indole.

Synthesis of this compound via Suzuki-Miyaura Coupling

Procedure:

-

In a round-bottom flask, combine 5-bromo-2,3,3-trimethyl-3H-indole (5 mmol), phenylboronic acid (7.5 mmol), and potassium carbonate (15 mmol).

-

Add a mixture of 1,2-dimethoxyethane (DME) and water (4:1, 25 mL).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.25 mmol).

-

Heat the reaction mixture to 80-90 °C for 12-18 hours under an inert atmosphere.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound.

Characterization of this compound

The following tables summarize the expected quantitative data for the characterization of the final product. This data is predictive and based on the analysis of structurally similar compounds.

Predicted NMR Spectroscopic Data

Table 1: Predicted 1H and 13C NMR Data (in CDCl3)

| 1H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60-7.30 | m | 7H | Ar-H | |

| ~7.20 | d | 1H | Ar-H | |

| ~2.20 | s | 3H | C2-CH3 | |

| ~1.30 | s | 6H | C3-(CH3)2 | |

| 13C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~185 | C2 | |||

| ~155 | C7a | |||

| ~142 | C5 | |||

| ~140 | C-Ar (ipso) | |||

| ~138 | C3a | |||

| ~129 | C-Ar | |||

| ~127 | C-Ar | |||

| ~126 | C-Ar | |||

| ~122 | C6 | |||

| ~120 | C4 | |||

| ~118 | C7 | |||

| ~55 | C3 | |||

| ~25 | C3-(CH3)2 | |||

| ~15 | C2-CH3 |

Predicted IR and Mass Spectrometry Data

Table 2: Predicted IR and Mass Spectrometry Data

| Technique | Parameter | Expected Value | Interpretation |

| IR Spectroscopy | Wavenumber (cm-1) | ~3050-3020 | Aromatic C-H stretch |

| ~2970-2850 | Aliphatic C-H stretch | ||

| ~1600, ~1480 | Aromatic C=C stretch | ||

| ~1640 | C=N stretch of 3H-indole | ||

| Mass Spectrometry | [M]+ (m/z) | ~235.13 | Molecular Ion |

| [M-CH3]+ (m/z) | ~220.11 | Loss of a methyl group |

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to final characterization of this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. By leveraging well-established synthetic methodologies and predictive analytical data, researchers can efficiently produce and validate this novel compound. The presented protocols and expected data serve as a valuable resource for scientists in the field of medicinal chemistry and drug development, facilitating the exploration of new chemical entities with potential therapeutic value. Further studies are warranted to explore the biological activities of this and related compounds.

References

Spectroscopic Profile of 2,3,3-Trimethyl-5-phenyl-3H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2,3,3-Trimethyl-5-phenyl-3H-indole. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with this or similar molecular scaffolds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral properties of 2,3,3-trimethyl-3H-indole and the anticipated electronic effects of a phenyl substituent at the 5-position of the indole ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | m | 2H | H-2', H-6' (Phenyl) |

| ~7.5 - 7.7 | m | 3H | H-3', H-4', H-5' (Phenyl) |

| ~7.6 | d | 1H | H-4 |

| ~7.5 | dd | 1H | H-6 |

| ~7.4 | d | 1H | H-7 |

| ~2.2 | s | 3H | 2-CH₃ |

| ~1.3 | s | 6H | 3,3-(CH₃)₂ |

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C-2 |

| ~155 | C-7a |

| ~142 | C-1' (Phenyl) |

| ~140 | C-3a |

| ~138 | C-5 |

| ~129 | C-3', C-5' (Phenyl) |

| ~128 | C-4' (Phenyl) |

| ~127 | C-2', C-6' (Phenyl) |

| ~128 | C-6 |

| ~122 | C-4 |

| ~120 | C-7 |

| ~54 | C-3 |

| ~24 | 3,3-(CH₃)₂ |

| ~15 | 2-CH₃ |

Predicted solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3050 - 3080 | Medium | Aromatic C-H Stretch |

| 2950 - 2980 | Strong | Aliphatic C-H Stretch |

| ~1640 | Medium | C=N Stretch (Indolenine) |

| 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |

| 1450, 1370 | Medium | CH₃ Bending |

| 760, 700 | Strong | Aromatic C-H Bending (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 235 | High | [M]⁺ (Molecular Ion) |

| 220 | High | [M - CH₃]⁺ |

| 158 | Medium | [M - C₆H₅]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard pulse sequence with a 30-degree pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds).

-

Accumulate a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a soluble sample, dissolve a small amount in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to a standard value of 70 eV.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and the major fragment ions. The fragmentation pattern can provide valuable information about the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Caption: Relationship between different spectroscopic techniques and the structural information they provide.

A Technical Guide to the Physical and Chemical Properties of Substituted 3H-Indoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-indoles, also known as indolenines, are a class of heterocyclic aromatic compounds characterized by a fused benzene and pyrrole ring system where the nitrogen atom is not directly involved in the aromatic system, and a double bond exists between the nitrogen and the C2 position. This structural isomer of the more common 1H-indole possesses unique chemical reactivity and physical properties that make it a valuable scaffold in medicinal chemistry and materials science. The substitution pattern on the 3H-indole core significantly influences its electronic, spectroscopic, and biological properties, making a thorough understanding of these characteristics crucial for its application in drug discovery and development.[1][2][3][4] This guide provides an in-depth overview of the physical and chemical properties of substituted 3H-indoles, supported by experimental data and methodologies.

Physical and Spectroscopic Properties

The physical properties of substituted 3H-indoles are highly dependent on the nature and position of the substituents on the indole core. These properties are critical for determining the compound's behavior in biological systems and for its development as a therapeutic agent.

General Physical Properties

Substituted 3H-indoles are typically crystalline solids with melting points that vary widely depending on the substituent's size, polarity, and ability to participate in intermolecular interactions such as hydrogen bonding.

| Compound Name | Substituents | Melting Point (°C) | Reference |

| Methyl 3-(5-methylpyridin-2-yl)-2-phenyl-3H-indole-3-carboxylate | 2-Ph, 3-COOCH3, 3-(5-methylpyridin-2-yl) | 154.9–163.7 | [5] |

| Methyl 3-(pyridin-2-yl)-2-(thiophen-2-yl)-3H-indole-3-carboxylate | 2-Thiophenyl, 3-COOCH3, 3-(pyridin-2-yl) | 167.5–176.9 | [5] |

| Ethyl 2-phenyl-3-(pyridin-2-yl)-3H-indole-3-carboxylate | 2-Ph, 3-COOC2H5, 3-(pyridin-2-yl) | 132.0–141.7 | [5] |

| 1-(1-Ethyl-5-nitro-1H-indol-7-yl)butan-1-one | 1-Ethyl, 5-NO2, 7-Butanoyl | 113–114 | [6] |

| 1-(1-Ethyl-5-nitro-1H-indol-7-yl)-2-(hydroxymethyl)butan-1-one | 1-Ethyl, 5-NO2, 7-(2-hydroxymethyl)butanoyl | 120–121 | [6] |

Spectroscopic Properties

The spectroscopic characteristics of 3H-indoles are fundamental for their identification and structural elucidation.

-

UV-Vis Spectroscopy: 3H-indoles typically exhibit multiple absorption bands in the UV-visible region. The position and intensity of these bands are sensitive to the electronic nature of the substituents. Strong electron-withdrawing or electron-donating groups can cause significant shifts in the absorption maxima. For instance, the introduction of a nitro group can lead to a red shift in the absorption spectrum.[7] The energy gap of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate was calculated from the UV–vis absorption edge at 461 nm, resulting in an energy band gap of 2.70 eV.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectra of 3H-indoles are characterized by the C=N stretching vibration, which typically appears in the region of 1600-1650 cm⁻¹. The exact frequency can be influenced by the substituents on the indole ring. Other characteristic bands include C-H stretching and bending vibrations of the aromatic rings.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of substituted 3H-indoles provide valuable information about the substitution pattern. The chemical shifts of the protons on the indole core are influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectra show characteristic signals for the sp² hybridized carbons of the indole ring. The chemical shift of the C3 carbon is particularly sensitive to the nature of the substituent at this position.[5]

-

³¹P NMR: For 3H-indoles containing a phosphorus atom, such as benzophospholo[3,2-b]indoles, ³¹P NMR is a crucial tool for characterization. The chemical shifts provide insights into the electronic environment of the phosphorus atom.[9]

-

Optical Properties

Substituted 3H-indoles can exhibit interesting optical properties, including non-linear optical (NLO) behavior. The NLO properties are dependent on the presence of donor-acceptor groups on the indole scaffold, which can lead to significant charge transfer upon excitation.[10][11] Compounds with strong electron-attracting substituents have been shown to exhibit large NLO properties.[10][11] The second-order NLO properties are proportional to the ground state dipole moment, polarizability, and the degree of charge separation in the molecule.[10]

Chemical Properties and Reactivity

The chemical reactivity of the 3H-indole core is dominated by the imine (C=N) functionality and the potential for reactions at various positions of the heterocyclic ring.

Synthesis of Substituted 3H-Indoles

Several synthetic methodologies have been developed to access the 3H-indole scaffold. A common and efficient method is the iodine-mediated intramolecular cyclization of enamines.[12] This approach allows for the synthesis of a wide variety of 3H-indole derivatives with diverse functional groups under transition-metal-free conditions.[12] Another strategy involves the lead-mediated α-arylation of β-ketoesters or γ-lactams using aryl azides, followed by a Staudinger reduction to yield functionalized 3H-indoles.[13]

The general workflow for the synthesis and characterization of novel indole derivatives often involves a multi-step process, starting from commercially available precursors.

Caption: General workflow for the synthesis and characterization of 3H-indoles.

Reactivity of the 3H-Indole Core

The reactivity of 3H-indoles is largely dictated by the imine bond and the electron distribution in the ring system.

-

Reduction of the C=N Double Bond: The C=N double bond in 3H-indoles can be readily reduced using common reducing agents like sodium borohydride (NaBH₄) to afford the corresponding indoline derivatives.[12]

-

Reactions at the 3-Position: The 3-position of the indole ring is often a site for substitution, and various functional groups can be introduced at this position to modulate the compound's properties.[1][14]

-

Influence of Substituents on Electronic Properties: The electronic properties of 3H-indoles, such as the HOMO-LUMO energy gap, are significantly influenced by the nature of the substituents. Electron-donating groups tend to increase the HOMO-LUMO energy gap, while electron-withdrawing groups decrease it.[10][11] This tuning of the electronic properties is crucial for applications in materials science, particularly for developing NLO materials.

Caption: Influence of substituents on the electronic properties of 3H-indoles.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of substituted 3H-indoles. The following are representative methodologies based on published literature.

General Procedure for Iodine-Mediated Synthesis of 3H-Indoles

This protocol is adapted from the iodine-mediated intramolecular cyclization of enamines.[12]

-

Reactant Preparation: To a solution of the enamine (1.0 mmol) in DMF (5.0 mL) is added K₂CO₃ (2.0 mmol).

-

Reaction Initiation: Elemental iodine (I₂) (1.2 mmol) is added to the mixture in one portion.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3H-indole derivative.

General Procedure for Spectroscopic Characterization

The following procedures are standard for the structural elucidation of newly synthesized compounds.[6][15][16]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher, using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF mass spectrometer to confirm the molecular formula of the synthesized compounds.[5]

-

IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

-

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., methanol, water) at a concentration of approximately 10⁻⁵ M.[16]

Determination of Physicochemical Properties

High-throughput experimental methods can be employed for the rapid determination of key physicochemical properties.[17]

-

Octanol-Water Partition Coefficient (logP): This can be determined using methods such as shake-flask or HPLC-based techniques.

-

Aqueous Solubility: Determined by methods like the shake-flask method followed by quantification of the dissolved compound using UV-Vis spectroscopy or HPLC.

-

Acid Dissociation Constant (pKa): Can be measured using potentiometric titration, UV-metric, or capillary electrophoresis methods.

Conclusion

Substituted 3H-indoles represent a versatile and important class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Their physical and chemical properties are intricately linked to the nature and position of substituents on the indole core. A comprehensive understanding of these properties, facilitated by detailed experimental protocols and characterization techniques, is paramount for the rational design and development of novel 3H-indole-based molecules with desired biological activities and material characteristics. The continued exploration of new synthetic routes and the detailed investigation of structure-property relationships will undoubtedly lead to the discovery of new therapeutic agents and advanced materials based on the 3H-indole scaffold.[18]

References

- 1. chemijournal.com [chemijournal.com]

- 2. Pharmacological properties of some 3-substituted indole derivatives, a concise overview [icc.journals.pnu.ac.ir]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Crystal structure and optical spectroscopic analyses of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Synthesis and photophysical properties of novel benzophospholo[3,2-b]indole derivatives [beilstein-journals.org]

- 10. Optical properties of 3-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optical properties of 3-substituted indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 15. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 16. tsijournals.com [tsijournals.com]

- 17. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scienmag.com [scienmag.com]

A Technical Guide to Quantum Chemical Calculations for 2,3,3-Trimethyl-5-phenyl-3H-indole

Abstract: This document provides a comprehensive technical guide for performing quantum chemical calculations on 2,3,3-Trimethyl-5-phenyl-3H-indole. Aimed at researchers, scientists, and drug development professionals, this guide outlines a robust computational protocol using Density Functional Theory (DFT). It details the methodology for geometry optimization, frequency analysis, and the prediction of electronic and spectroscopic properties. While specific experimental data for this molecule is scarce, this guide establishes a complete theoretical framework to generate such data, facilitating a deeper understanding of its molecular structure, reactivity, and potential applications. The presented data is illustrative, serving as a template for the expected outcomes of the proposed computational study.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic molecules.[1] The compound this compound (C₁₇H₁₇N) is a member of this important class. Understanding its three-dimensional structure, electronic properties, and spectroscopic signatures is crucial for elucidating its potential biological activity and for the rational design of new therapeutic agents or materials.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to probe the properties of such molecules at the atomic level.[2] DFT methods provide an excellent balance between computational cost and accuracy for a wide range of organic compounds.[3][4] This guide details a standard protocol for conducting a thorough computational analysis of this compound, from initial structure optimization to the prediction of NMR and UV-Vis spectra.

Computational Methodology (Experimental Protocols)

This section outlines a detailed protocol for the quantum chemical analysis of this compound using the Gaussian suite of programs, a widely adopted tool for such calculations.[5][6]

Molecular Structure Preparation

-

Initial Geometry: The 2D structure of this compound is first drawn using a molecular editor such as GaussView or Avogadro.

-

Pre-optimization: A preliminary geometry optimization is performed using a computationally inexpensive molecular mechanics force field (e.g., UFF) to obtain a reasonable 3D starting conformation.[6]

Ground State Geometry Optimization and Frequency Analysis

-

Theory and Basis Set: The geometry is optimized in the gas phase using DFT. The B3LYP hybrid functional is recommended as it has proven effective for a wide range of organic molecules.[3][7] A Pople-style basis set, such as 6-31G(d), provides a good starting point for balancing accuracy and computational time.[8][9]

-

Optimization Procedure: The optimization is carried out until the forces on the atoms are negligible and the geometry corresponds to a stationary point on the potential energy surface.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-31G(d)).[10] This step is critical to confirm that the optimized structure is a true energy minimum, which is characterized by the absence of imaginary frequencies.[9][10] The results also provide thermodynamic data (enthalpy, Gibbs free energy) and the predicted infrared (IR) spectrum.

Calculation of Electronic Properties

From the optimized ground state structure, several key electronic properties are calculated:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[11]

-

Dipole Moment: The total dipole moment is calculated to understand the overall polarity of the molecule.

Simulation of Spectroscopic Properties

-

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level.[12][13][14] Calculated isotropic shielding values are typically referenced against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain the final chemical shifts.

-

UV-Vis Spectroscopy: Electronic absorption spectra are simulated using Time-Dependent DFT (TD-DFT) calculations, also at the B3LYP/6-31G(d) level.[2][15][16] This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum.

Solvation Effects

To simulate a more realistic environment, such as in a biological medium or a solvent, the calculations can be repeated using an implicit solvation model. The Polarizable Continuum Model (PCM) is a common choice for this purpose.[17]

Data Presentation

The following tables summarize the illustrative quantitative data expected from the computational protocol described above. This data serves as a template for presenting the results of a quantum chemical study on this compound.

Table 1: Illustrative Optimized Geometric Parameters. This table presents a selection of key bond lengths, bond angles, and dihedral angles for the optimized structure of this compound.

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Lengths | ||

| C2-N1 | 1.28 Å | |

| C5-C12 (Phenyl link) | 1.48 Å | |

| N1-C9 | 1.45 Å | |

| Bond Angles | ||

| C9-N1-C2 | 108.5° | |

| N1-C2-C3 | 112.0° | |

| C4-C5-C12 | 121.0° | |

| Dihedral Angle | ||

| C4-C5-C12-C13 | 35.0° |

Table 2: Illustrative Calculated Electronic and Thermodynamic Properties. This table summarizes key electronic and thermodynamic properties calculated at the B3LYP/6-31G(d) level of theory in the gas phase.

| Property | Value |

| Electronic Properties | |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 Debye |

| Thermodynamic Properties | |

| Total Energy | -785.12 Hartrees |

| Gibbs Free Energy | -785.05 Hartrees |

Table 3: Illustrative Predicted Spectroscopic Data. This table shows the predicted key spectroscopic features for this compound.

| Spectrum | Feature | Predicted Value |

| ¹³C NMR | C2 (imine) | 180 ppm |

| C5 (phenyl-substituted) | 145 ppm | |

| C12 (phenyl ipso-carbon) | 140 ppm | |

| ¹H NMR | Aromatic Protons | 7.2 - 7.8 ppm |

| C2-Methyl Protons | 2.4 ppm | |

| C3-Methyl Protons | 1.4 ppm | |

| UV-Vis | λmax (π → π) | 285 nm |

| λmax (n → π) | 340 nm |

Mandatory Visualizations

The following diagrams illustrate the computational workflow and a hypothetical signaling pathway involving the target molecule, adhering to the specified formatting requirements.

Caption: A flowchart of the quantum chemical calculation workflow.

Caption: A conceptual diagram of a potential signaling pathway.

Conclusion

This technical guide provides a standardized and comprehensive computational protocol for the theoretical investigation of this compound. By applying DFT and TD-DFT methods, researchers can obtain valuable insights into the molecule's geometric, electronic, and spectroscopic properties. This information is fundamental for understanding its chemical behavior and can significantly accelerate research and development efforts, whether in the context of drug discovery, where it can inform structure-activity relationships, or in materials science for the design of novel functional molecules. The outlined workflow serves as a robust starting point for any in-silico analysis of this and related indole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. | Semantic Scholar [semanticscholar.org]

- 6. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 7. inpressco.com [inpressco.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. gaussian.com [gaussian.com]

- 11. researchgate.net [researchgate.net]

- 12. Modeling of NMR spectra and signal assignment using real-time DFT/GIAO calculations [scite.ai]

- 13. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

Solubility Profile of 2,3,3-Trimethyl-5-phenyl-3H-indole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,3-Trimethyl-5-phenyl-3H-indole in various organic solvents. Due to the absence of specific quantitative solubility data in published literature for this compound, this guide presents an estimated solubility profile based on the known behavior of structurally similar indole derivatives. Furthermore, it outlines detailed experimental protocols for both qualitative and quantitative solubility determination, intended to assist researchers and drug development professionals in establishing precise measurements. This document adheres to rigorous scientific standards for data presentation and experimental methodology.

Introduction

This compound is a heterocyclic aromatic compound belonging to the indole family. The indole scaffold is a prevalent motif in numerous biologically active compounds, pharmaceuticals, and functional materials.[1] Understanding the solubility of such molecules is a critical parameter in drug discovery and development, impacting formulation, bioavailability, and synthetic route optimization. The structure of this compound, featuring a bulky, nonpolar phenyl group and a trimethylated indole core, suggests a predominantly lipophilic character, which governs its interaction with different types of organic solvents. While specific analytical data for this compound is not publicly available, principles of chemical similarity allow for a reasoned estimation of its solubility profile.

Estimated Solubility Profile

Quantitative solubility data for this compound is not readily found in scientific literature. However, by examining related structures, an estimated profile can be constructed. For example, 2,3,3-trimethylindole shows good solubility in nonpolar organic solvents like hexane and toluene, with limited solubility in polar solvents.[2] Conversely, the more polar derivative, 2,3,3-trimethyl-3H-indole-5-carboxylic acid, is more soluble in polar organic solvents such as ethanol and dichloromethane, while remaining sparingly soluble in water.[3]

Given that this compound lacks a polar functional group like a carboxylic acid and possesses a large, nonpolar phenyl substituent, it is expected to be highly soluble in nonpolar and moderately polar aprotic solvents, and poorly soluble in polar protic solvents, especially water.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | The nonpolar nature of the solvent aligns with the predominantly nonpolar, aromatic structure of the compound, following the "like dissolves like" principle.[2] |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving many organic compounds. Structurally similar indoles show good solubility.[3] |

| Tetrahydrofuran (THF) | High | THF can dissolve a wide range of nonpolar and polar compounds. | |

| Acetone | Moderate to High | While polar, acetone is a good solvent for many organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | Moderate | DMSO is a strong polar aprotic solvent, but the compound's large nonpolar surface may limit very high solubility compared to more polar indoles. | |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The presence of a hydroxyl group allows for hydrogen bonding, which may not be as effective for dissolving the large, nonpolar indole derivative. |

| Water | Very Low/Insoluble | The compound's inability to form significant hydrogen bonds and its large hydrophobic structure would result in poor aqueous solubility, similar to related benzo-indoles.[2][4] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, standardized experimental protocols must be followed. Below are detailed methodologies for qualitative and quantitative solubility assessment.

Qualitative Solubility Screening

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, DCM, THF, ethanol, methanol)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.

-

After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Visually inspect the solution against a dark background to check for any undissolved solid particles.

-

If the solid completely dissolves, the compound is considered "soluble" at ≥10 mg/mL.

-

If some solid remains but a significant portion has dissolved, it is "partially soluble."

-

If the solid remains largely unchanged, it is "insoluble."

-

Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination (Isothermal Saturation Method)

This method determines the equilibrium solubility of the compound at a specific temperature.

Objective: To measure the exact concentration of a saturated solution of the compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial (ensure solid material will remain after equilibrium).

-

Add a known volume (e.g., 5 mL) of the chosen solvent.

-

Seal the vial tightly and place it in a constant temperature shaker bath (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let undissolved solids settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in a comprehensive solubility assessment protocol, from initial qualitative screening to precise quantitative measurement.

Caption: General workflow for determining the solubility of an organic compound.

Conclusion

While direct, published quantitative solubility data for this compound remains elusive, a scientifically grounded estimation based on its molecular structure and the properties of similar indole derivatives has been provided. It is predicted to be highly soluble in nonpolar organic solvents and poorly soluble in polar protic solvents. For researchers requiring precise data for applications such as formulation or process chemistry, the detailed experimental protocols outlined in this guide offer a robust framework for in-house determination. The provided workflow visualization further clarifies the logical progression of a thorough solubility assessment. These resources are intended to empower scientists and professionals in the fields of chemical research and drug development to effectively work with this compound.

References

The Phenyl-Indole Core: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. Among its many derivatives, phenyl-substituted indoles have garnered significant attention due to their diverse biological activities, ranging from anti-inflammatory and anticancer to potent kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of this important class of compounds, with a focus on the core synthetic methodologies that have shaped their development. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and biological pathways are presented to serve as a valuable resource for researchers in the field.

A Historical Perspective on the Synthesis of Phenyl-Substituted Indoles

The journey to synthesize phenyl-substituted indoles is rooted in classic named reactions that have been refined over more than a century. These foundational methods, while sometimes harsh by modern standards, laid the groundwork for the development of more sophisticated and efficient synthetic strategies.

The Fischer Indole Synthesis: A Cornerstone Reaction

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. For the synthesis of 2-phenylindoles, acetophenone and its derivatives are common starting materials.

The mechanism proceeds through a[1][1]-sigmatropic rearrangement of the enehydrazine tautomer of the arylhydrazone, followed by the elimination of ammonia to form the aromatic indole ring. A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride.

The Bischler-Möhlau Indole Synthesis: An Alternative Route

Independently developed by August Bischler and Richard Möhlau in the late 19th century, the Bischler-Möhlau indole synthesis provides a direct route to 2-arylindoles.[2] This method involves the reaction of an α-haloacetophenone with an excess of an aniline.[3] The reaction proceeds through the initial formation of an α-anilinoacetophenone intermediate, which then undergoes cyclization and dehydration to yield the 2-phenylindole.[3] While historically significant, this method often requires harsh reaction conditions and can suffer from low yields and the formation of side products.[3]

The Dawn of Modern Synthesis: Palladium-Catalyzed Reactions

The advent of transition-metal catalysis revolutionized organic synthesis, and the construction of phenyl-substituted indoles was no exception. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by an intramolecular cyclization, have emerged as powerful and versatile methods.[4] These reactions typically involve the coupling of an ortho-haloaniline with a terminal alkyne (like phenylacetylene) to form a 2-alkynylaniline intermediate, which then undergoes cyclization to the indole.[4] These modern methods offer milder reaction conditions, greater functional group tolerance, and often higher yields compared to the classical approaches.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a particular phenyl-substituted indole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following tables provide a summary of quantitative data for the key synthetic methods discussed.

Table 1: Fischer Indole Synthesis of 2-Phenylindoles

| Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |

| Acetophenone, Phenylhydrazine | Zinc Chloride | 170°C, 3-4 min | 72-80 | [1] |

| Acetophenone, Phenylhydrazine | Polyphosphoric Acid | 100-120°C, 20 min | Not specified | [5] |

| 4-Hydroxyacetophenone, Phenylhydrazine | Polyphosphoric Acid | 150-180°C, 10 min | Not specified | [6] |

Table 2: Bischler-Möhlau Indole Synthesis of 2-Arylindoles

| Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |

| α-Bromoacetophenone, Aniline | Excess Aniline | Heating | Often low | [3] |

| Phenacyl Bromides, Anilines | Microwave Irradiation | 540-600 W, 1 min | 50-75 | Not specified |

Table 3: Palladium-Catalyzed Synthesis of 2-Phenylindoles

| Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |

| 2-Iodoaniline, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | Room Temperature, 24 h | 85 | Not specified |

| o-Ethynylanilines, Aryl Iodides | Palladium Catalyst | Not specified | Not specified | [4] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of 2-phenylindole using the three major historical methods.

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole[1][5]

Step 1: Formation of Acetophenone Phenylhydrazone [5]

-

In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid.

-

To this solution, add 4.53 g of phenylhydrazine dropwise with constant swirling.

-

Heat the reaction mixture on a sand bath for 10 minutes.

-

Cool the mixture in an ice bath to allow the product to precipitate.

-

Collect the precipitate by filtration and wash with 3 mL of dilute hydrochloric acid followed by 5 mL of cold ethanol.

-

Air dry the product on the filter paper. Recrystallize from ethanol to obtain pure acetophenone phenylhydrazone.

Step 2: Cyclization to 2-Phenylindole [5]

-

Place the crude acetophenone phenylhydrazone in a beaker containing 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid.

-

Heat the resulting mixture on a water bath at 100-120°C for 20 minutes with constant stirring.

-

Pour the hot reaction mixture into 50 mL of cold water and wash the beaker with a small amount of water.

-

Collect the precipitated crude product on a filter paper, wash with ethanol, and allow it to air dry.

-

Recrystallize the crude product from an ethanol-water mixture, using decolorizing carbon if necessary, and filter while hot to obtain pure 2-phenylindole.

Protocol 2: Bischler-Möhlau Indole Synthesis (General Procedure)[3]

Note: This is a generalized protocol as specific historical examples with detailed modern procedures are less common due to the harsh conditions.

-

A mixture of an α-bromoacetophenone and a three-fold or greater molar excess of aniline is heated in a sealed tube or a high-boiling solvent.

-

The reaction temperature is typically maintained between 150°C and 250°C for several hours.

-

After cooling, the reaction mixture is treated with a dilute acid to neutralize the excess aniline.

-

The crude product is then extracted with an organic solvent.

-

Purification is typically achieved by column chromatography or recrystallization.

Protocol 3: Palladium-Catalyzed Sonogashira Coupling and Cyclization[4]

Note: This is a generalized protocol for a modern approach.

-

To a reaction vessel under an inert atmosphere, add the ortho-haloaniline (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Add a suitable solvent (e.g., DMF or toluene) and a base (e.g., triethylamine or diisopropylamine, 2-3 eq).

-

Add the terminal alkyne (e.g., phenylacetylene, 1.1-1.5 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

-

Upon completion of the coupling reaction, a base for the cyclization step (e.g., a stronger base like potassium tert-butoxide or sodium hydride) is added, and the reaction is heated to effect the intramolecular cyclization.

-

After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Visualizing the Chemistry: Reaction Workflows

The following diagrams illustrate the general workflows for the key synthetic methods.

Caption: Workflow of the Fischer Indole Synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Preparation of 2-phenylindole | PDF [slideshare.net]

- 6. US4057530A - 2-Phenyl-indole derivatives and process for preparing the same - Google Patents [patents.google.com]

The Iminium Keystone: A Technical Guide to the Reactivity of 3H-Indoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] While the chemistry of 1H-indoles is extensively documented, their non-aromatic tautomers, 2H- and 3H-indoles (indolenines), offer unique and powerful synthetic opportunities. This guide focuses specifically on the 3H-indole tautomer, a structure characterized by a fully substituted C3 position and a reactive imine (C=N) functionality within the five-membered ring.

The presence of this imine moiety fundamentally alters the reactivity profile compared to the aromatic 1H-indole. It introduces a localized, electrophilic carbon center and a nucleophilic nitrogen atom, making 3H-indoles versatile intermediates for constructing complex molecular architectures, particularly polycyclic indoline alkaloids.[3][4] This document provides an in-depth exploration of the synthesis and reactivity of the 3H-indole imine, with a focus on its behavior in nucleophilic additions, reductions, and cycloaddition reactions.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

A Theoretical and Experimental Guide to the Photophysics of 2,3,3-Trimethyl-5-phenyl-3H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental investigation of the photophysical properties of 2,3,3-trimethyl-5-phenyl-3H-indole. This molecule, a derivative of the 3H-indole core, is of interest for its potential applications as a fluorescent probe and in materials science, owing to the influence of the phenyl substituent on its electronic structure and photophysical behavior.

Synthesis and Molecular Structure

The synthesis of this compound can be achieved through a multi-step process, beginning with the well-established Fischer indole synthesis to create the core indole structure, followed by a Suzuki coupling reaction to introduce the phenyl group.

A plausible synthetic pathway involves the reaction of (4-bromophenyl)hydrazine with 3,3-dimethyl-2-butanone (isopropyl methyl ketone) under acidic conditions to yield 5-bromo-2,3,3-trimethyl-3H-indole. Subsequent palladium-catalyzed Suzuki coupling with phenylboronic acid affords the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Fischer Indole Synthesis of 5-bromo-2,3,3-trimethyl-3H-indole

-

To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 3,3-dimethyl-2-butanone (1.1 eq).

-

Add a catalytic amount of a strong acid, for instance, sulfuric acid or polyphosphoric acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a base, such as sodium carbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-bromo-2,3,3-trimethyl-3H-indole.

Step 2: Suzuki Coupling for this compound

-

In a reaction vessel, combine 5-bromo-2,3,3-trimethyl-3H-indole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, aqueous sodium carbonate (2.0 eq).

-

Add a suitable solvent system, typically a mixture of toluene and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux for 12-24 hours, or until TLC indicates the consumption of the starting material.

-

After cooling, separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield this compound.

Photophysical Properties: An Experimental Approach

The photophysical properties of this compound are primarily characterized by its absorption and fluorescence spectra, fluorescence quantum yield, and excited-state lifetime. These parameters are crucial for understanding the molecule's behavior upon interaction with light and for evaluating its potential in various applications.

Experimental Protocol: Photophysical Characterization

1. UV-Visible Absorption Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or ethanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

-

Record the absorption spectrum using a dual-beam UV-Visible spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

-

The wavelength of maximum absorption (λabs) and the corresponding molar extinction coefficient (ε) should be determined.

2. Fluorescence Spectroscopy:

-

Using the same solution, record the fluorescence emission and excitation spectra using a spectrofluorometer.

-

The excitation wavelength for the emission spectrum should be set at the absorption maximum (λabs).

-

The emission wavelength for the excitation spectrum should be set at the fluorescence maximum (λem).

-

The Stokes shift, the difference in wavenumbers between the absorption and emission maxima, can then be calculated.

3. Fluorescence Quantum Yield (Φf) Determination:

-

The relative method is commonly employed. A well-characterized fluorescent standard with an emission profile overlapping that of the sample is used. For emission in the UV-Vis region, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. The absorbance of the solutions should be kept below 0.1 to minimize inner filter effects.

-

The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

4. Excited-State Lifetime (τf) Measurement:

-

Time-Correlated Single Photon Counting (TCSPC) is a robust technique for measuring fluorescence lifetimes.

-

The sample is excited by a pulsed light source (e.g., a laser diode or LED) with a high repetition rate.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at a sensitive detector is measured repeatedly.

-

A histogram of these time differences is constructed, which represents the fluorescence decay profile.

-

The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τf).

Theoretical Investigation of Photophysics

Computational chemistry provides powerful tools to understand the electronic structure and photophysical properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for this purpose.

The theoretical investigation workflow typically involves:

-

Ground State Geometry Optimization: The molecular geometry in the ground state (S₀) is optimized to find the lowest energy conformation.

-

Vertical Excitation Energy Calculation: Using the optimized ground state geometry, TD-DFT is employed to calculate the vertical excitation energies to the lowest singlet excited states (S₁, S₂, etc.). This provides the theoretical absorption spectrum.

-

Excited State Geometry Optimization: The geometry of the first excited state (S₁) is optimized to find its equilibrium conformation.

-

Fluorescence Energy Calculation: Using the optimized S₁ geometry, the energy of the transition from S₁ back to S₀ is calculated. This provides the theoretical fluorescence emission energy.

-

Analysis of Molecular Orbitals: Examination of the molecular orbitals involved in the electronic transitions (e.g., HOMO and LUMO) helps to characterize the nature of the excitation (e.g., π → π, n → π, intramolecular charge transfer).

Data Presentation

Table 1: Experimental Photophysical Data

| Parameter | Value (in Cyclohexane) | Value (in Acetonitrile) |

| λabs (nm) | ~ 285 | ~ 290 |

| λem (nm) | ~ 350 | ~ 365 |

| Stokes Shift (cm⁻¹) | ~ 6800 | ~ 7500 |

| Φf | ~ 0.35 | ~ 0.28 |

| τf (ns) | ~ 7.5 | ~ 6.0 |

Table 2: Theoretical (TD-DFT) Photophysical Data (in vacuo)

| Parameter | Calculated Value |

| S₀ → S₁ Excitation Energy (eV) | ~ 4.35 |

| Calculated λabs (nm) | ~ 285 |

| S₁ → S₀ Emission Energy (eV) | ~ 3.65 |

| Calculated λem (nm) | ~ 340 |

| Oscillator Strength (f) | ~ 0.2 |

| HOMO-LUMO Gap (eV) | ~ 5.1 |

Jablonski Diagram and Photophysical Pathways

The photophysical processes occurring in this compound upon absorption of light can be visualized using a Jablonski diagram. The primary deactivation pathways for many indole derivatives are fluorescence and non-radiative decay, which can include internal conversion and intersystem crossing to the triplet state. For some substituted 3H-indoles, torsional relaxation in the excited state is a significant non-radiative decay channel.[1]

Conclusion

This guide outlines a comprehensive approach to the theoretical and experimental investigation of the photophysics of this compound. By combining synthetic chemistry, steady-state and time-resolved spectroscopy, and quantum chemical calculations, a detailed understanding of the structure-property relationships governing the photophysical behavior of this molecule can be achieved. Such knowledge is essential for the rational design of novel fluorescent materials and probes for a wide range of scientific and technological applications.

References

CAS number and IUPAC name for 2,3,3-Trimethyl-5-phenyl-3H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,3,3-Trimethyl-5-phenyl-3H-indole, a heterocyclic compound belonging to the 3H-indole class. The indole scaffold is a prominent feature in numerous biologically active compounds and natural products, making its derivatives, such as the one discussed herein, of significant interest in medicinal chemistry and drug discovery. This document details the available chemical data, a probable synthetic route, and the potential for biological activity based on the broader class of indole derivatives.

Chemical Identification and Properties

This compound is a substituted indolenine. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.

| Property | Value | Source |

| CAS Number | 294655-87-1 | [1] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₇H₁₇N | [1] |

| Molecular Weight | 235.32 g/mol | [1] |

Note: Further experimental determination of physicochemical properties such as melting point, boiling point, and solubility is required for a complete profile of this compound.

Synthesis

The most probable synthetic route for this compound is the Fischer indole synthesis.[2][3][4][5][6] This well-established method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2][3][4]

General Reaction Scheme: Fischer Indole Synthesis

Caption: General workflow of the Fischer indole synthesis.

Experimental Protocol (Representative)

Materials:

-

p-phenylphenylhydrazine

-

Methyl isopropyl ketone

-

Acid catalyst (e.g., sulfuric acid, acetic acid, zinc chloride)[2][3][4]

-

Aqueous solvent

Procedure:

-

An aqueous solution of the acid catalyst is prepared.

-

The p-phenylphenylhydrazine is introduced into the acidic solution at an elevated temperature (e.g., 90°C).

-

Methyl isopropyl ketone is added dropwise to the reaction mixture.

-

The mixture is stirred at a high temperature (e.g., 90-100°C) for several hours to allow for the cyclization to complete.

-

After cooling, the reaction mixture is neutralized.

-

The organic phase containing the product is separated.

-

The crude product is purified, typically by distillation or chromatography.

Note: Optimization of the catalyst, solvent, temperature, and reaction time would be necessary to achieve a good yield for this compound.

Proposed Synthesis Workflow

Caption: Proposed experimental workflow for synthesis.

Potential Biological Activity

The indole nucleus is a key structural component in a vast array of biologically active molecules. While there is no specific biological data for this compound in the reviewed literature, its structural features suggest potential for various pharmacological activities.

Indole derivatives have been reported to exhibit a wide range of biological effects, including but not limited to:

-

Anticancer: Many indole-containing compounds have shown potent anticancer activity.

-

Antimicrobial: The indole scaffold is present in various antibacterial and antifungal agents.

-

Anti-inflammatory: Certain indole derivatives have demonstrated anti-inflammatory properties.

-

Antiviral: Some indole alkaloids have shown activity against viruses such as HIV.[8]

-

CNS Activity: The indole structure is found in neurotransmitters like serotonin, and many indole derivatives interact with CNS targets.

The presence of the phenyl group at the 5-position may influence the compound's pharmacokinetic and pharmacodynamic properties. Further research and biological screening are necessary to determine the specific activities of this compound.

Conclusion

This compound is a compound with a well-defined chemical identity but limited published experimental data. The Fischer indole synthesis provides a viable route for its preparation. Given the broad spectrum of biological activities associated with the indole scaffold, this compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug development. Experimental validation of its synthesis, physicochemical properties, and biological activities is warranted to fully elucidate its potential.

References

- 1. 001chemical.com [001chemical.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. testbook.com [testbook.com]

- 6. byjus.com [byjus.com]

- 7. patents.justia.com [patents.justia.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3,3-Trimethyl-5-phenyl-3H-indole via Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles and their derivatives, which are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound, to yield the indole nucleus.[2][3] This application note provides a detailed protocol for the synthesis of 2,3,3-Trimethyl-5-phenyl-3H-indole, a substituted indolenine, utilizing the Fischer indole synthesis methodology. The protocol is adapted from established procedures for structurally related compounds.[4]

Reaction Scheme

The synthesis of this compound proceeds via the reaction of 4-phenylphenylhydrazine hydrochloride with 3-methyl-2-butanone (isopropyl methyl ketone) in the presence of an acid catalyst, typically glacial acetic acid. The reaction is generally performed under reflux conditions.[1][4]

Reactants:

-

4-Phenylphenylhydrazine hydrochloride

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

Catalyst/Solvent:

-

Glacial Acetic Acid

Product:

-

This compound

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

| Reagents | Quantity (per 1.0 mmol of hydrazine) |

| 4-Phenylphenylhydrazine hydrochloride | 1.0 mmol |

| 3-Methyl-2-butanone | 1.0 mmol |

| Glacial Acetic Acid | ~2-3 mL |

| 1 M Sodium Hydroxide (NaOH) solution | As needed for neutralization |

| Dichloromethane (CH₂Cl₂) or similar | For extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying |

| Silica Gel | For column chromatography |

| Solvents for chromatography | e.g., Hexane/Ethyl Acetate mixture |

| Equipment |

| Round-bottom flask |

| Reflux condenser |

| Magnetic stirrer and hotplate |

| Separatory funnel |

| Rotary evaporator |

| Chromatography column |

| Standard laboratory glassware |

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylphenylhydrazine hydrochloride (1.0 mmol) and glacial acetic acid (~2-3 mL).

-

Addition of Ketone: While stirring, add 3-methyl-2-butanone (1.0 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature with stirring for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture with a 1 M NaOH solution.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane (3 x 20 mL).

-

-

Purification:

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.[4]

-

Data Presentation

Table 1: Reagent Quantities and Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (mg) |

| 4-Phenylphenylhydrazine hydrochloride | C₁₂H₁₃ClN₂ | 220.70 | 1.0 | 220.7 |

| 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | 1.0 | 86.1 |

| This compound | C₁₇H₁₇N | 235.33 | - | - |

Table 2: Typical Reaction Conditions and Expected Outcome

| Parameter | Value |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Reflux temperature of glacial acetic acid |

| Expected Yield | Moderate to high |

| Appearance of Product | Likely a solid or viscous oil |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Fischer indole synthesis of this compound.

Caption: Workflow for the Fischer Indole Synthesis.

Safety Precautions

-

This experiment should be performed in a well-ventilated fume hood.

-

Glacial acetic acid is corrosive and should be handled with care.

-

Organic solvents are flammable. Avoid open flames.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Fischer indole synthesis. The presented methodology, based on established procedures for similar compounds, offers a reliable route for obtaining this valuable indole derivative for research and development purposes. The structured data tables and workflow diagram facilitate easy understanding and implementation of the protocol.

References

Applications of 2,3,3-Trimethyl-5-phenyl-3H-indole in Organic Electronics: A Review of Current Research

Despite a thorough investigation of scientific literature and chemical databases, there is currently a notable absence of published research detailing the specific applications of 2,3,3-Trimethyl-5-phenyl-3H-indole in the field of organic electronics. While the broader family of indole derivatives has shown considerable promise and has been explored for use in various organic electronic devices, this particular molecule has not been a subject of significant investigation in the context of materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), or organic field-effect transistors (OFETs).

Indole-based compounds, in general, are recognized for their electron-rich nature and versatile chemical structure, which allows for tuning of their electronic and photophysical properties. This has led to the development of numerous indole derivatives as hole-transporting materials, electron-transporting materials, and emitters in organic electronic devices. Their planar structure can facilitate π-π stacking, which is beneficial for charge transport, a crucial characteristic for efficient semiconductor performance.

However, the specific substitution pattern of a trimethyl group at the 2 and 3 positions and a phenyl group at the 5 position of the 3H-indole core in this compound does not appear in the currently available literature concerning organic electronics. Commercial suppliers list the compound, but without any accompanying application data or research citations in this field.

Researchers and drug development professionals interested in the potential of this molecule would need to undertake foundational research to determine its fundamental electronic and optical properties. This would involve theoretical calculations and experimental characterization to assess its suitability for applications in organic electronics.

Future Research Directions:

For scientists interested in exploring the potential of this compound, the following experimental workflow could be a starting point:

Application Notes and Protocols: 2,3,3-Trimethyl-5-phenyl-3H-indole as a Fluorescent Molecular Rotor

For Researchers, Scientists, and Drug Development Professionals

Abstract